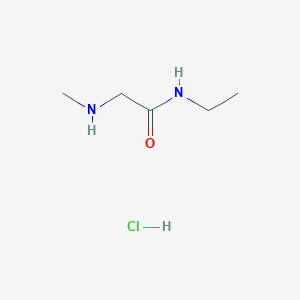

N-ethyl-2-(methylamino)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-2-(methylamino)acetamide hydrochloride, also known as N-Ethyl-N2-methylglycinamide hydrochloride or N-Ethyl-2-(methylamino)ethanamide hydrochloride, is a chemical compound with the CAS Number: 909191-78-2 . It has a molecular weight of 152.62 .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound has a molecular weight of 152.62 . The compound is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Toxicology

Comparative Metabolism in Liver Microsomes : Research conducted by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including compounds structurally related to N-ethyl-2-(methylamino)acetamide hydrochloride, in human and rat liver microsomes. This study is crucial for understanding the metabolic pathways and potential toxicological effects of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

N-Deethoxymethylation by Rhodococcus sp. : Wang et al. (2015) explored the biodegradation of acetochlor, a compound related to this compound, focusing on N-deethoxymethylation, a key step in its biodegradation. This work highlights the role of microbial enzymes in the environmental degradation of chloroacetamide herbicides (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Chemical Synthesis and Reactivity

- Reactions with Enamino Diketones : Research by Shanazarov et al. (1987) investigated the reactions of N-methyl-2-pyrrolidone and N-methyl-2-piperidone acetals, closely related to this compound, with enamino diketones. This research provides insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry (Shanazarov, Solov’eva, Chistyakov, Sheinker, & Granik, 1987).

Environmental Impact and Degradation

Biodegradation in Anaerobic Conditions : Liu et al. (2020) studied the anaerobic biodegradation of acetochlor, closely related to this compound, and proposed a degradation pathway. This research is significant for understanding the environmental impact and degradation mechanisms of chloroacetamide herbicides (Liu, Zhang, Xu, Qiu, Zhu, Cao, & He, 2020).

Occurrence and Transport in Aquatic Systems : Clark and Goolsby (1999) investigated the occurrence and transport of acetochlor in streams, providing valuable information on the environmental fate of chloroacetamide herbicides, which could be extrapolated to this compound (Clark & Goolsby, 1999).

Pharmacological Applications

- Ketamine and Acepromazine in Veterinary Anesthesia : Shucard et al. (1975) studied the use of ketamine hydrochloride and Acepromazine Maleate for anesthesia in guinea pigs, highlighting the potential use of similar amide compounds in veterinary medicine (Shucard, Andrew, & Beauford, 1975).

Corrosion Inhibition

- Imidazoline as Corrosion Inhibitor : Cruz et al. (2004) evaluated the effectiveness of 1-(2-ethylamino)-2-methylimidazoline, a compound related to this compound, as a corrosion inhibitor in acid media. This study contributes to the understanding of the applications of similar compounds in industrial settings (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Safety and Hazards

The safety information available indicates that N-ethyl-2-(methylamino)acetamide hydrochloride is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, and P271, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-ethyl-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINYLHBWCLZCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909191-78-2 |

Source

|

| Record name | N-ethyl-2-(methylamino)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)

![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)

![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850963.png)

![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2850964.png)